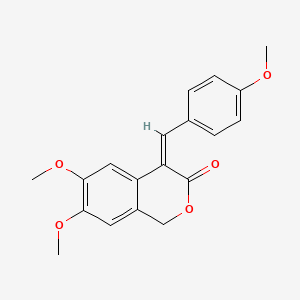

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one

Description

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isochromenones, which are characterized by a fused benzene and lactone ring system. The presence of methoxy groups and a benzylidene moiety further enhances its chemical reactivity and potential biological activities.

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

(4Z)-6,7-dimethoxy-4-[(4-methoxyphenyl)methylidene]-1H-isochromen-3-one |

InChI |

InChI=1S/C19H18O5/c1-21-14-6-4-12(5-7-14)8-16-15-10-18(23-3)17(22-2)9-13(15)11-24-19(16)20/h4-10H,11H2,1-3H3/b16-8- |

InChI Key |

SQFIEPRJZMJXRF-PXNMLYILSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C3=CC(=C(C=C3COC2=O)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=CC(=C(C=C3COC2=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one typically involves the condensation of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one with 4-methoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Isochroman derivatives have also demonstrated promising antimicrobial activity. In comparative studies, several derivatives were tested against bacterial and fungal pathogens. The compound exhibited inhibition rates between 83% and 100% against pathogens like Bacillus subtilis and Candida albicans, indicating its potential as an antimicrobial agent. The presence of methoxy groups likely enhances lipophilicity and membrane permeability, contributing to its antimicrobial action.

Synthesis and Mechanism of Action

The synthesis of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one typically involves a condensation reaction between 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one and 4-methoxybenzaldehyde under basic conditions using sodium hydroxide or potassium carbonate in suitable solvents like ethanol or methanol. The reaction usually requires refluxing for several hours to ensure complete conversion.

The compound's mechanism of action is believed to involve hydrogen bonding, hydrophobic interactions, and π–π stacking with specific molecular targets such as enzymes or receptors. This multifaceted interaction profile may explain its diverse biological activities.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of A-549 and MCF7 cell lines with IC50 values between 0.02 - 0.08 μmol/mL | |

| Antimicrobial Properties | Inhibition rates of 83% - 100% against Bacillus subtilis and Candida albicans | |

| Synthesis Method | Condensation reaction under basic conditions with specific solvent requirements |

Mechanism of Action

The mechanism of action of (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(4Z)-4-(4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone: This compound shares the benzylidene moiety and methoxy groups but differs in the core structure.

N-(4-methoxybenzylidene)-4-butylaniline: Another compound with a similar benzylidene moiety but different functional groups and core structure.

Uniqueness

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one is unique due to its isochromenone core, which imparts distinct chemical and biological properties

Biological Activity

(4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one, a derivative of isochroman, has garnered attention for its potential biological activities. Isochromans are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that isochroman derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that various isochroman compounds can inhibit the proliferation of cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL . The specific compound of interest has not been extensively studied in isolation; however, its structural similarities to other active isochromans suggest potential efficacy against tumors.

Antimicrobial Properties

Isochroman derivatives have shown promising antimicrobial activity. In a comparative study, several derivatives were tested against bacteria and fungi, demonstrating inhibition rates between 83% and 100% against pathogens like Bacillus subtilis and Candida albicans when compared to standard antibiotics . The presence of methoxy groups in the compound may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial action.

Anti-inflammatory Effects

The anti-inflammatory potential of isochroman derivatives has been documented in multiple studies. Compounds similar to (4Z)-6,7-dimethoxy-4-(4-methoxybenzylidene)-1,4-dihydro-3H-isochromen-3-one have been shown to reduce inflammation markers in vitro and in vivo models . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isochroman derivatives. The presence of methoxy groups at specific positions on the aromatic ring appears to enhance both anticancer and antimicrobial activities. A detailed SAR analysis suggests that modifications at the 6 and 7 positions significantly impact the compound's potency .

Case Studies

Q & A

Q. Q1. What are the established synthetic routes for this compound, and what critical parameters must be controlled during synthesis?

The compound is typically synthesized via a two-stage approach involving Schotten-Baumann acylation followed by cyclization. Critical parameters include:

- pH control (maintain alkaline conditions during acylation to prevent hydrolysis of intermediates) .

- Reagent stoichiometry (excess propionic anhydride ensures complete cyclization of 2-acetamido precursors) .

- Purification (chromatographic separation to isolate stereoisomers, given the Z-configuration of the benzylidene group) .

Basic

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for confirming the Z-configuration of the benzylidene moiety?

- X-ray crystallography : Provides unambiguous evidence of the Z-configuration via dihedral angles between the benzylidene and isochromenone planes (e.g., angles < 10° indicate planar conjugation) .

- NMR spectroscopy : J-coupling constants between H-4 and the benzylidene proton (typically 12–14 Hz for Z-isomers) and NOE correlations confirm spatial proximity .

Advanced

Q. Q3. How can reaction yields be optimized for derivatives of this compound, particularly regarding solvent selection and catalyst systems?

Optimization strategies include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing charged intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate ring closure, while phase-transfer catalysts improve acylation kinetics .

- Temperature gradients : Stepwise heating (60°C → 120°C) minimizes side reactions during cyclization .

Advanced

Q. Q4. What computational approaches (e.g., DFT) are suitable for studying electronic properties and isomerization barriers?

- DFT calculations : Model HOMO-LUMO gaps to predict reactivity sites (e.g., electron-deficient benzylidene carbon) and calculate rotational barriers for Z→E isomerization (typically 25–30 kcal/mol) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

Advanced

Q. Q5. How should contradictory spectral data between theoretical predictions and experimental observations be resolved?

- Cross-validation : Compare XRD bond lengths/angles with DFT-optimized geometries to identify discrepancies .

- Dynamic NMR : Resolve temperature-dependent splitting caused by slow isomerization, which may explain anomalous coupling constants .

Basic

Q. Q6. What stability considerations are critical for handling and storing this compound?

- Light sensitivity : Store in amber vials under inert gas to prevent photo-isomerization of the benzylidene group .

- Moisture control : Use desiccants to avoid hydrolysis of the lactone ring .

Advanced

Q. Q7. What mechanistic insights guide the development of catalytic systems for functionalizing the isochromenone core?

- Electrophilic aromatic substitution : Methoxy groups direct nitration/sulfonation to the C-5 position .

- Ring-opening reactions : Base-catalyzed hydrolysis of the lactone generates carboxylic acid intermediates for further derivatization .

Advanced

Q. Q8. How can SAR studies be designed to investigate the biological potential of this compound?

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -OCF₃) to assess steric/electronic effects on bioactivity .

- In vitro assays : Evaluate inhibition of kinases or GPCRs using fluorescence polarization or SPR-based binding studies .

Advanced

Q. Q9. What experimental evidence exists for Z→E isomerization dynamics under different conditions?

- UV/Vis spectroscopy : Monitor λmax shifts (e.g., 320 nm → 350 nm) indicative of E-isomer formation under UV irradiation .

- Kinetic studies : Arrhenius plots derived from variable-temperature NMR data reveal activation energies for thermal isomerization .

Advanced

Q. Q10. What validation protocols are recommended for analytical methods quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.